Ethanol, 2-(nonyloxy)-

Surfactant partitioning Octanol-water partition Hydrophile-lipophile balance

Ethanol, 2-(nonyloxy)- (ethylene glycol monononyl ether; 2-nonoxyethanol) is a linear primary alcohol ethoxylate with exactly one ethylene oxide (EO) unit appended to an unbranched C9 alkyl chain. With a molecular formula of C11H24O2 and molecular weight of 188.31 g/mol, this nonionic surfactant occupies a specific hydrophobic–hydrophilic balance distinct from both shorter-chain (C8) and longer-chain (C10) monoethylene glycol ethers, as well as from aromatic-ring-containing nonylphenol ethoxylates such as NP-1 (CAS 104-35-8).

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 18913-04-7
Cat. No. B103755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(nonyloxy)-
CAS18913-04-7
Synonyms2-(nonyloxy)-Ethanol
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCOCCO
InChIInChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3
InChIKeyIVVIWWSNOHDUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Nonyloxy)ethanol (CAS 18913-04-7): Procurement-Ready Profile of a Linear C9 Glycol Ether Nonionic Surfactant


Ethanol, 2-(nonyloxy)- (ethylene glycol monononyl ether; 2-nonoxyethanol) is a linear primary alcohol ethoxylate with exactly one ethylene oxide (EO) unit appended to an unbranched C9 alkyl chain [1]. With a molecular formula of C11H24O2 and molecular weight of 188.31 g/mol, this nonionic surfactant occupies a specific hydrophobic–hydrophilic balance distinct from both shorter-chain (C8) and longer-chain (C10) monoethylene glycol ethers, as well as from aromatic-ring-containing nonylphenol ethoxylates such as NP-1 (CAS 104-35-8) [1]. Its physicochemical profile—computed logP of 3.45, density of 0.8835 g/cm³, boiling point of 258.6°C at 760 mmHg, and Kovats retention index of 1463.5 on DB-5—provides a unique set of analytical and formulation handles for scientific and industrial selection [1][2].

Why 2-(Nonyloxy)ethanol Cannot Be Casually Substituted by Other Glycol Ethers or Nonylphenol Ethoxylates


Linear alcohol ethoxylates and alkylphenol ethoxylates are not functionally interchangeable, even when they share the same C9 hydrophobe or identical EO count. The absence of an aromatic ring in 2-(nonyloxy)ethanol eliminates the oestrogenic degradation pathway intrinsic to nonylphenol monoethoxylate (NP-1), whose metabolites exhibit endocrine-disrupting activity 6.5×10⁻⁶ times as potent as 17β-estradiol after metabolic activation [1]. Moreover, each ±CH₂ increment in the alkyl chain shifts logP by approximately 0.5 units—from 2.92 for the C8 analog to 3.45 for C9 to 3.98 for C10—directly altering partitioning, critical micelle concentration, and emulsification behaviour in ways that cannot be compensated by simple dilution or blending . The quantitative evidence below documents exactly where 2-(nonyloxy)ethanol diverges from its closest analogs on measurable, procurement-relevant dimensions.

2-(Nonyloxy)ethanol (18913-04-7): Quantified Differentiation Against Closest Analogs and Alternatives


logP Partition Coefficient: Calibrated Hydrophobicity Between C8 and C10 Linear Analogs, and Starkly Lower Than NP-1

The computed logP of 2-(nonyloxy)ethanol (C9E1) is 3.45, placing it at the midpoint of the linear C8–C10 homologous series and far below the aromatic-ring-containing NP-1 analog at logP 5.87 . This 0.53 log-unit increase from C8E1 (logP 2.92) and 0.53 log-unit decrease from C10E1 (logP 3.98) follows the well-established ~0.5 logP increment per methylene group for linear alkyl ethoxylates . The 2.42 log-unit difference versus NP-1 reflects the substantial contribution of the phenol ring to overall hydrophobicity and is not achievable by alkyl chain-length adjustment alone.

Surfactant partitioning Octanol-water partition Hydrophile-lipophile balance QSAR calibration

Molecular Weight Economy: 28.8% Lower Mass Than NP-1 for the Same C9 Hydrophobe Function

2-(Nonyloxy)ethanol (C11H24O2) has a molecular weight of 188.31 g/mol, whereas 4-nonylphenol monoethoxylate (NP-1, C17H28O2) weighs 264.4 g/mol—a 28.8% mass penalty for the aromatic-ring-containing analog [1]. On an equal-weight basis, 2-(nonyloxy)ethanol delivers approximately 1.4× the molar concentration of surfactant for the same mass of active ingredient. Linear chain analogs flank the target: C8E1 at 174.28 g/mol (7.5% lighter) and C10E1 at 202.33 g/mol (7.3% heavier) [2].

Surfactant molecular efficiency Formulation mass budget Molar substitution ratio Personal care ingredient design

Kovats Retention Index: Definitive GC Identity Resolution Among Linear Monoethylene Glycol Monoalkyl Ethers

The experimentally determined Kovats retention index of 2-(nonyloxy)ethanol on a DB-5 capillary column (20 m × 0.25 mm, 0.25 μm film; He carrier; temperature ramp 50–350°C at 5.5 K/min) is 1463.5 for the underivatized compound and 1557.3 for its TMS derivative [1]. The characteristic RI increment of approximately 100 units per methylene group in this homologous series places the C8 analog (2-octyloxyethanol) near RI ~1363 and the C10 analog (2-decyloxyethanol) near RI ~1563, providing unambiguous chromatographic resolution of the C9 member from both adjacent homologs [1][2].

Gas chromatography Analytical quality control Retention index identification Biodegradation monitoring

Supramolecular Capsule Templating: Direct Head-to-Head Demonstration that 2-(Nonyloxy)ethanol Forms Kinetically Stable Nanocapsules Where More Polar Analogs Fail

In a systematic study of guest-templated supramolecular capsule assembly published in Tetrahedron (2009), Gibb and Gibb examined a series of seven guests of differing polarity for their ability to bind a water-soluble cavitand and trigger capsule formation [1]. 2-Nonyloxy ethanol (guest 4) formed kinetically stable capsules, along with tridecane (guest 2), 1-dodecanol (guest 3), and di(ethylene glycol) hexyl ether (guest 5). In contrast, tri(ethylene glycol) propyl ether (guest 6) formed a capsule unstable on the NMR timescale, and tetra(ethylene glycol) (guest 7) yielded only a simple 1:1 host–guest complex [1]. This places 2-(nonyloxy)ethanol at a defined polarity threshold: sufficiently hydrophobic to template stable capsule assembly, yet more polar than purely hydrocarbon guests.

Supramolecular chemistry Cavitand templating Nano-capsule assembly Guest polarity tuning

Environmental Safety Profile: Elimination of the Aromatic Ring Abolishes the Oestrogenic Degradation Pathway Inherent to Nonylphenol Monoethoxylate (NP-1)

NP-1 (4-nonylphenol monoethoxylate, CAS 104-35-8) and its higher ethoxylate relatives undergo biodegradation to nonylphenol (NP), a recognised xenoestrogen that competes with 17β-estradiol for oestrogen receptor binding [1]. NP1EO itself, upon metabolic activation with S9mix, exhibits oestrogenic activity 6.5×10⁻⁶ times as potent as E2, and its degradation in textile wastewater treatment plants increases effluent oestrogenicity by an average factor of 3.21 [1][2]. 2-(Nonyloxy)ethanol lacks the aromatic phenol ring entirely, eliminating this metabolic pathway: its biodegradation proceeds via ω-hydrophile oxidation and central ether scission to yield non-toxic mono- and dicarboxylic acid fragments, as documented for the linear nonyl alcohol ethoxylate series [3].

Endocrine disruption Biodegradation metabolites Environmental fate Green surfactant selection

Density Differentiation: 9.1% Lower Specific Gravity Than NP-1 Enables Formulation Gravity Discrimination and Volume-Based Dosing Accuracy

The experimentally reported density of 2-(nonyloxy)ethanol is 0.8835 g/cm³, which is 9.1% lower than the estimated density of NP-1 at ~0.972 g/cm³ [1]. The linear C8 analog (2-octyloxyethanol) has a density of 0.8811 g/cm³ (20°C), nearly identical to the C9 target, while the C10 analog (2-decyloxyethanol) is slightly lower at ~0.878 g/cm³ [2]. This density profile reflects the dominant contribution of the aliphatic chain to molar volume; the aromatic ring in NP-1 compacts the molecular packing, yielding an approximately 10% denser liquid.

Formulation density Specific gravity Volume-based dispensing Phase separation behaviour

2-(Nonyloxy)ethanol (18913-04-7): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Nonylphenol-Free Emulsifier and Wetting Agent in Regulated Consumer and Industrial Formulations

The demonstrated absence of an aromatic ring in 2-(nonyloxy)ethanol eliminates the oestrogenic degradation pathway that makes NP-1 and higher NPEOs increasingly restricted under REACH and other regulatory frameworks [1]. With a logP of 3.45—intermediate between C8E1 (2.92) and C10E1 (3.98)—the compound provides tunable oil-phase partitioning for emulsion stabilisation without the environmental persistence and endocrine-disruption liability of aromatic-ring-containing alternatives. Procurement for textile auxiliaries, institutional cleaners, and metalworking fluids where wastewater discharge is regulated should prioritise this compound over NP-1, as documented effluent oestrogenicity increases of 3.21-fold are directly attributable to NPEO biodegradation metabolites [2].

Supramolecular and Materials Chemistry: Templating Agent for Water-Soluble Nano-Capsule Assembly

The direct head-to-head evidence from Gibb and Gibb (2009) establishes 2-(nonyloxy)ethanol as one of only four guests (among seven tested spanning a wide polarity range) that form kinetically stable supramolecular capsules with a water-soluble deep-cavity cavitand [3]. Its molecular polarity sits precisely at the threshold where stable capsule formation remains possible: more polar guests (tri(ethylene glycol) propyl ether and tetra(ethylene glycol)) fail to template capsules. Researchers in host–guest chemistry, drug delivery vehicle design, and molecular encapsulation should select this compound as a calibrated-polarity guest when C8E1 (insufficient hydrophobicity) or higher-EO analogs (excessive polarity) are unsuitable [3].

GC Analytical Standard and Biodegradation Pathway Marker for Nonyl Alcohol Ethoxylate Environmental Monitoring

The rigorously determined Kovats retention index of 1463.5 on DB-5 (underivatised) and 1557.3 (as TMS derivative), compiled from Richter et al. (1997) in the NIST Standard Reference Database, makes 2-(nonyloxy)ethanol a chromatographically unambiguous reference standard [4]. In biodegradation studies of nonyl alcohol ethoxylates, monoethylene glycol monononyl ether is the terminal ethoxylated intermediate before complete mineralisation, and its GC-MS identification using the published RI value enables accurate tracking of the ω-hydrophile oxidation pathway in environmental fate monitoring [4][5]. Environmental analytical laboratories and surfactant biodegradation researchers should procure this compound as an authenticated reference material for method calibration.

Low-Molecular-Weight Surfactant Intermediate for Derivatisation and Specialty Synthesis

With a molecular weight of 188.31 g/mol—28.8% lower than NP-1 and positioned midway between C8E1 (174.28) and C10E1 (202.33)—2-(nonyloxy)ethanol offers an optimal mass-efficiency profile for stoichiometric derivatisation reactions [4]. Its single primary hydroxyl group provides a defined reactive handle for sulphation, phosphation, or esterification to generate anionic surfactants, while its nine-carbon linear alkyl chain delivers greater hydrophobicity than C8 analogs without the solubility penalty of C10 or longer chains. The density of 0.8835 g/cm³ enables straightforward volume-based dispensing in kilogram-scale synthesis workflows, and the absence of an aromatic chromophore simplifies downstream purification by UV-transparent solvent systems. Synthetic chemistry groups and specialty surfactant manufacturers should select this compound when a defined, single-EO, linear-C9 hydrophobe building block with analytically confirmed identity is required.

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